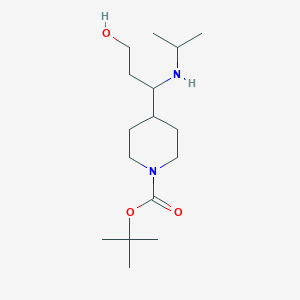
1-Acetylindoline-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetylindoline-5-carbaldehyde is an organic compound belonging to the indole family, characterized by the presence of an indoline ring system with an acetyl group at the nitrogen atom and an aldehyde group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetylindoline-5-carbaldehyde can be synthesized through several methods One common approach involves the acetylation of indoline followed by formylation at the 5-position
Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetylindoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indoline ring can undergo electrophilic substitution reactions, particularly at the 3-position, due to the electron-donating nature of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Acetylindoline-5-carboxylic acid.
Reduction: 1-Acetylindoline-5-methanol.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Acetylindoline-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Acetylindoline-5-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The indoline ring system can engage in π-π interactions with aromatic residues in biological targets, influencing their activity.
Comparaison Avec Des Composés Similaires
1-Acetylindoline-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
1-Acetylindoline-5-carboxylic acid: Oxidized form of 1-Acetylindoline-5-carbaldehyde.
1-Acetylindoline-5-methanol: Reduced form of this compound.
Uniqueness: this compound is unique due to the specific positioning of the acetyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for targeted interactions in synthetic and biological applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1-acetyl-2,3-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-8(14)12-5-4-10-6-9(7-13)2-3-11(10)12/h2-3,6-7H,4-5H2,1H3 |
Clé InChI |
XFHXIXRTXWMWFG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2=C1C=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


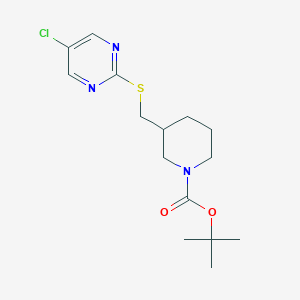

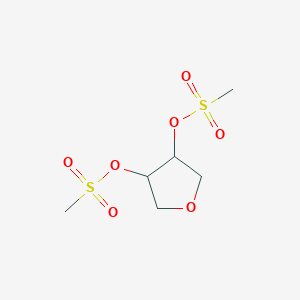
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)


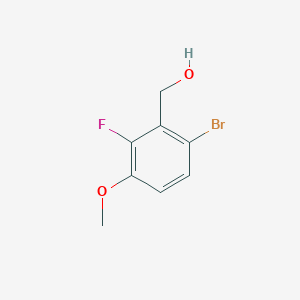
![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)
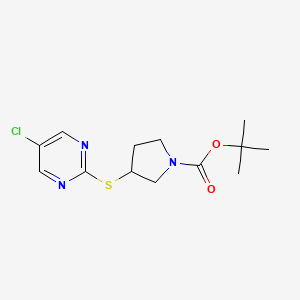

![N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B13970425.png)
![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
